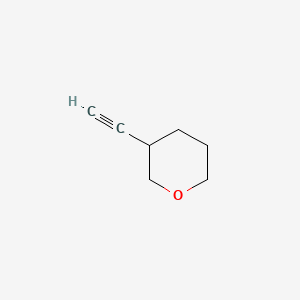

3-ethynyltetrahydro-2H-pyran

Descripción

Significance of Tetrahydropyran (B127337) Scaffolds in Natural Products and Synthetic Chemistry

The tetrahydropyran (THP) scaffold, a six-membered heterocyclic ring containing five carbon atoms and one oxygen atom, is a ubiquitous structural motif in a multitude of biologically active molecules. wikipedia.org Its prevalence is particularly notable in natural products, where it forms the core of many sugars (in their pyranose form), complex marine natural products like palytoxin (B80417) and maitotoxin, and various bioactive compounds. wikipedia.orgresearchgate.net The THP ring is also a key component in several established drug molecules, highlighting its importance in medicinal chemistry. researchgate.netrsc.org

The widespread occurrence of the tetrahydropyran moiety has spurred significant interest in the development of synthetic methodologies for its construction. researchgate.net The ability to synthesize substituted THP derivatives is crucial for the total synthesis of natural products and the creation of novel therapeutic agents. d-nb.infonih.gov The stereochemical complexity often associated with these rings presents both a challenge and an opportunity for organic chemists to devise elegant and efficient synthetic strategies.

Role of the Ethynyl (B1212043) Moiety as a Versatile Functional Group in Organic Synthesis

The ethynyl group (–C≡CH), a functional group derived from acetylene, is a cornerstone of modern organic synthesis. wikipedia.org Its linear geometry and the high electron density of the carbon-carbon triple bond impart unique reactivity, making it a versatile handle for a wide range of chemical transformations. Terminal alkynes, such as those containing an ethynyl group, are particularly valuable due to the acidity of the terminal proton, which allows for the formation of metal acetylides.

The ethynyl group participates in a plethora of reactions, including:

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of click chemistry, enabling the efficient and regioselective formation of 1,2,3-triazoles. researchgate.net

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a fundamental transformation in the synthesis of complex organic molecules.

Alkynylation Reactions: The addition of metal acetylides to carbonyl compounds is a classic method for carbon-carbon bond formation.

Hydrogenation: The triple bond can be selectively reduced to either a double bond (alkene) or a single bond (alkane), providing access to different saturation levels.

The incorporation of an ethynyl group into a molecule, therefore, opens up a vast chemical space for further functionalization and elaboration. chemrxiv.orgrsc.org

Overview of 3-Ethynyltetrahydro-2H-Pyran: Structural Context and Research Relevance

This compound is a molecule that combines the key features of a tetrahydropyran ring and an ethynyl group. Its structure consists of a saturated six-membered ether ring with an ethynyl substituent at the 3-position. This specific arrangement makes it a valuable intermediate in organic synthesis. The tetrahydropyran ring provides a stable, sp3-rich scaffold, while the ethynyl group serves as a reactive site for a variety of chemical modifications.

The research relevance of this compound lies in its potential as a building block for the synthesis of more complex molecules, including those with potential biological activity. The strategic placement of the ethynyl group allows for its participation in various coupling and addition reactions, enabling the introduction of diverse substituents and the construction of larger molecular architectures. While specific, extensive research on this compound itself is not widely documented in publicly available literature, its constituent parts and analogous structures are well-studied, pointing to its latent utility in synthetic endeavors.

Chemical Compound Information

| Compound Name | Synonym(s) | Molecular Formula |

| This compound | 3-ethynyloxane | C7H10O |

| Acetylene | Ethyne | C2H2 |

| Palytoxin | C129H223N3O54 | |

| Maitotoxin | C164H256O68S2Na2 | |

| 2-acetoxy-3,4-dihydro-2H-pyran | C7H10O3 |

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C7H10O |

| InChI | InChI=1S/C7H10O/c1-2-7-4-3-5-8-6-7/h1,7H,3-6H2 |

| InChIKey | DTLSLEAJHZFBHX-UHFFFAOYSA-N |

| SMILES | C#CC1CCCOC1 |

| Monoisotopic Mass | 110.0732 g/mol |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-ethynyloxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-2-7-4-3-5-8-6-7/h1,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLSLEAJHZFBHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744801 | |

| Record name | 3-Ethynyloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260667-24-0 | |

| Record name | 3-Ethynyloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethynyltetrahydro 2h Pyran and Its Derivatives

Strategies for Tetrahydropyran (B127337) Ring Construction

The tetrahydropyran ring is a prevalent structural motif in numerous natural products and biologically active compounds. beilstein-journals.org Consequently, a variety of synthetic methods have been developed for its construction, ranging from classical cyclization reactions to modern catalytic and stereoselective approaches.

Cyclization Reactions in the Formation of Dihydropyrans and Tetrahydropyrans

The formation of the tetrahydropyran ring often proceeds through the cyclization of a linear precursor. Key among these methods are oxonium-ene and Prins-type cyclizations, which are powerful tools for constructing cyclic ethers. rsc.org, rsc.org

The oxonium-ene reaction involves the Lewis acid-mediated reaction of a homoallylic alcohol with an aldehyde. rsc.org This process begins with the formation of an oxocarbenium ion, which then undergoes an intramolecular cyclization. rsc.org, rsc.org The resulting carbocation can then eliminate a proton to form a dihydropyran or be trapped by a nucleophile to yield a substituted tetrahydropyran. rsc.org For instance, the reaction between substituted homoallyl alcohols and aldehydes in the presence of boron trifluoride etherate efficiently produces 2,3-dihydropyrans and 4-methylenetetrahydropyrans. rsc.org

The Prins cyclization and its variants have become a cornerstone for the stereoselective synthesis of the THP ring. beilstein-journals.org This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. The reaction proceeds through an oxocarbenium ion intermediate that cyclizes in an endo fashion, often with a high degree of stereoselectivity to form the tetrahydropyran skeleton. beilstein-journals.org, nih.gov The stereochemical outcome, frequently resulting in a cis-2,6-disubstituted pattern, is attributed to the adoption of a stable chair-like transition state where the substituents occupy equatorial positions. beilstein-journals.org

Catalytic Approaches to Pyran Ring Systems

Catalysis offers significant advantages in the synthesis of pyran rings, including improved efficiency, milder reaction conditions, and the potential for recyclability. nih.gov, researchgate.net A wide array of catalysts, from simple Lewis acids to complex transition metal systems and heterogeneous nanocatalysts, have been employed.

Lewis acids like boron trifluoride etherate and indium triflate are commonly used to promote oxonium-ene cyclizations for the synthesis of dihydropyrans and tetrahydropyrans. rsc.org, rsc.org Transition metal catalysis provides another powerful avenue. Palladium-catalyzed intramolecular Heck reactions followed by β-hydride elimination have been developed to construct fused pyran rings from O-allylated ether precursors. espublisher.com, espublisher.com Optimization of these reactions often involves screening various ligands, bases, and solvents to achieve high yields. espublisher.com Gold catalysts have also been shown to be effective in cascade reactions that produce highly substituted furan (B31954) and pyran systems. uni-heidelberg.de

In recent years, a focus on green chemistry has spurred the development of sustainable and reusable catalysts. nih.gov, researchgate.net Heterogeneous catalysts, such as magnetic nanoparticles (e.g., nano-Fe₃O₄), offer easy separation from the reaction mixture and can be reused multiple times without significant loss of activity. nih.gov These catalysts have been successfully applied in one-pot, multi-component reactions to synthesize diverse pyran derivatives in high yields. nih.gov, researchgate.net

| Reaction Type | Catalyst | Substrates | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| Multi-component Reaction | Magnetite Nanoparticles (nano-Fe₃O₄) | Benzaldehyde, Malononitrile, Pyruvic Acid | Pyran analogues | Efficient synthesis using a heterogeneous, reusable magnetic catalyst. | nih.gov |

| Intramolecular Heck Reaction | Pd(OAc)₂ / PPh₃ | O-allylated ethers | Fused pyran rings | Yields up to 75% were achieved by optimizing base and solvent conditions. | espublisher.com |

| Oxonium-Ene Cyclization | Boron Trifluoride Etherate (BF₃·Et₂O) | Aldehydes, Homoallyl alcohols | Dihydropyrans and 4-methylenetetrahydropyrans | An efficient method yielding products in good yields. | rsc.org |

| One-pot Condensation | Titanium Dioxide Nanowires | Ethylacetoacetate, Hydrazine Hydrate, Barbituric Acid, Aromatic Aldehydes | Triheterocyclic compounds with pyran ring | Nanocatalytic approach tolerating various functional groups. | rsc.org |

Stereoselective Formation of the Tetrahydropyran Core

Achieving stereocontrol during the formation of the tetrahydropyran ring is critical, especially in the total synthesis of complex natural products. acs.org, ntu.edu.sg The Prins cyclization is a prominent strategy for the stereoselective construction of the THP ring, generally affording cis-2,6-disubstituted products through a chair-like transition state. beilstein-journals.org, nih.gov However, side reactions like racemization via oxonia-Cope rearrangement can be a drawback. beilstein-journals.org

To overcome these limitations and expand the stereochemical diversity, various modifications have been developed. The silyl-Prins cyclization, using alkenylsilanes, offers advantages such as higher reaction rates and selectivities. acs.org Tandem strategies, such as an asymmetric allylation followed by a silyl-Prins cyclization, have been used to create enantiomerically enriched cis-2,6-disubstituted 4-methylenetetrahydropyrans. beilstein-journals.org

The intramolecular oxa-Michael reaction is another powerful and widely applicable method for the stereoselective synthesis of the THP core. acs.org, ntu.edu.sg This reaction can be catalyzed by either acid or base, and the stereochemical outcome can be influenced by the reaction conditions. For example, in the synthesis of the C20–C32 core of the phorboxazoles, a Brønsted acid-catalyzed cyclization yielded the desired 2,6-cis product, while fluoride-mediated conditions led to the C22 epimer. acs.org Photoredox catalysis has also emerged as a modern tool, enabling the construction of substituted γ-iodo-δ-valerolactones, which serve as precursors to the tetrahydropyran core, through an atom transfer radical addition followed by lactonization. acs.org

| Method | Catalyst/Reagent | Key Intermediate | Stereochemical Outcome | Key Findings | Reference |

|---|---|---|---|---|---|

| Prins Cyclization | Lewis or Brønsted Acids | Oxocarbenium ion | Predominantly cis-2,6-disubstitution | Proceeds via a diequatorial chair-like transition state. | beilstein-journals.org |

| Silyl-Prins Cyclization | BiCl₃ / TMSCl | α-silyl or β-silyl carbocation | High diastereoselectivity | The choice of Lewis acid can alter the reaction pathway. Provides 4-chloro THPs with excellent stereoselectivity. | acs.org |

| Oxa-Michael Cyclization | Brønsted Acid or Fluoride/Acetic Acid | Enolate/Enol | Stereodivergent (2,6-cis or C22 epimer) | Conditions control the stereochemical outcome of the cyclization. | acs.org |

| Photoredox Catalysis | [Ru(bpy)₃]Cl₂ / TFA | γ-iodo-δ-valerolactone | Mixture of diastereoisomers | Atom transfer radical addition followed by acid-catalyzed lactonization. | acs.org |

Introduction of the Ethynyl (B1212043) Functionality

With the tetrahydropyran ring constructed, the next crucial step is the introduction of the ethynyl group. This is most strategically accomplished at the C-3 position of a pre-formed pyran ring.

Alkynylation Reactions at the C-3 Position

Direct C-H alkynylation offers a modern and atom-economical approach to installing the alkyne moiety. Cross-dehydrogenative coupling (CDC) reactions allow for the formation of C-C bonds by activating two different C-H bonds under oxidative conditions. sioc-journal.cn While the CDC of unactivated acyclic ethers has been challenging, systems such as Ph₃CCl/GaCl₃ have been developed to promote the coupling of ethers with terminal alkynes at room temperature. sioc-journal.cn Another strategy involves the generation of alkoxyl radicals, which can undergo a 1,5-hydrogen atom transfer (HAT) to create a carbon-centered radical at a remote position (e.g., δ-C-H). sioc.ac.cn This radical can then be trapped by an alkynylating agent. For example, δ-alkynols can be cyclized to form alkynyl-substituted tetrahydropyrans. sioc.ac.cn Photo-induced copper-catalyzed reactions have also been shown to functionalize unactivated C(sp³)-H bonds, allowing for the introduction of an alkyne. nih.gov

More traditional methods would involve the functionalization of a THP ring bearing a suitable precursor group at the C-3 position. For instance, a ketone at C-3 could be converted to the target alkyne.

Ohira-Bestmann Reagent-Mediated Alkynylation

A highly reliable and efficient method for converting an aldehyde into a terminal alkyne is through the use of the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate). researchgate.net This one-step homologation is often preferred over multi-step procedures like Wittig-type reactions followed by elimination. researchgate.net

In the context of synthesizing 3-ethynyltetrahydro-2H-pyran, a synthetic route would first target the precursor, tetrahydropyran-3-carbaldehyde. This aldehyde can be readily prepared from various starting materials. Once obtained, treatment with the Ohira-Bestmann reagent, typically in the presence of a base like potassium carbonate in methanol (B129727), would furnish the desired this compound in good yield. mdpi.com While the reagent itself can be expensive, more practical modifications and alternative preparations have been reported. researchgate.net This method's efficiency and mild conditions make it a valuable tool for the late-stage introduction of the ethynyl group onto the tetrahydropyran scaffold. mdpi.com, acs.org

Propargylic Substitution Reactions

Propargylic substitution reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds at the propargylic position. In the context of this compound derivatives, these reactions are instrumental in introducing the ethynyl group or modifying the existing propargylic system.

Transition metal catalysis, particularly with copper, has been extensively employed for propargylic substitution reactions. researchgate.net Copper catalysts are favored due to their low cost, ease of handling, and the mild reaction conditions they typically require. researchgate.net These reactions often proceed through the formation of an allenylidene complex intermediate, where a nucleophile attacks the γ-carbon of the allenylidene. lookchem.com The choice of catalyst and reaction conditions can significantly influence the regioselectivity of the substitution, favoring either the α or γ product. researchgate.net

For instance, copper-catalyzed cross-coupling of propargylic ethers with Grignard reagents offers a practical route to propargyl derivatives. researchgate.net The regioselectivity of these reactions can be controlled by the choice of the copper salt and the Grignard reagent. researchgate.net Similarly, iron(III) chloride has been shown to be an efficient catalyst for the substitution of propargylic alcohols with a variety of carbon- and heteroatom-centered nucleophiles. organic-chemistry.org

The following table summarizes selected examples of propargylic substitution reactions for the synthesis of functionalized alkynes, which are relevant to the construction of the this compound scaffold.

| Catalyst | Nucleophile | Leaving Group | Product Type | Ref. |

| CuCl | Aryl Grignard | Phosphate | α-Substituted Alkyne | researchgate.net |

| Cu(acac)₂ | Aryl Grignard | Phosphate | γ-Substituted Alkyne | researchgate.net |

| FeCl₃ | Allyl silane, Alcohols, Thiols | Hydroxyl | C-C, C-O, C-S Bonds | organic-chemistry.org |

| NiCl₂·glyme/pybox | Arylzinc | Halide | Chiral Alkyne | organic-chemistry.org |

| LaCl₃·2LiCl | Grignard Reagent | Various | Propargylated Product | organic-chemistry.org |

Total Synthesis Approaches to this compound-Containing Natural Products and Analogs

The this compound moiety is a key structural feature in several natural products. The total synthesis of these molecules often relies on strategic applications of modern synthetic methodologies to construct the pyran ring and install the ethynyl group with the correct stereochemistry.

A prominent strategy involves the Achmatowicz rearrangement, which transforms furan derivatives into highly functionalized pyranones. nih.gov These pyranones serve as versatile intermediates that can be further elaborated to access a wide range of natural products containing the tetrahydropyran core. nih.gov

Another powerful approach is the catalytic, stereoselective rearrangement of δ-hydroxyalkynones to form 2,3-dihydro-4H-pyran-4-ones. researchgate.net This metal-free reaction, often catalyzed by Brønsted acids like p-toluenesulfonic acid, provides a concise route to key intermediates for the synthesis of natural products such as diosniponols A and B, and centrolobine. researchgate.net

The following table highlights some natural products containing a substituted tetrahydropyran ring and the key synthetic strategies employed in their total synthesis.

| Natural Product | Key Synthetic Strategy | Precursor | Ref. |

| Diosniponols A and B | δ-Hydroxyalkynone rearrangement | Racemic epoxide | researchgate.net |

| Centrolobine | δ-Hydroxyalkynone rearrangement | δ-Hydroxyalkynone | researchgate.net |

| Elatenyne | Not specified in provided context | Not specified | researchgate.net |

| Various Pyrano[3,2-b]pyrans | Not specified in provided context | Not specified | researchgate.net |

Stereocontrolled Synthesis of Chiral this compound Derivatives

The biological activity of molecules containing stereocenters is often highly dependent on their absolute and relative stereochemistry. Therefore, the development of stereocontrolled methods for the synthesis of chiral this compound derivatives is of paramount importance.

Diastereoselective synthesis aims to control the formation of one diastereomer over others. In the context of this compound derivatives, this can be achieved through various strategies, including substrate-controlled reactions and the use of chiral auxiliaries.

One notable example is the zinc-catalyzed alkynylation of α-bromo oxocarbenium ions, which allows for the highly diastereoselective synthesis of difunctionalized cyclic enol ethers. lookchem.com Another approach involves the cobalt-complex-mediated cyclization of epoxides, which can proceed with high stereoselectivity to yield either cis- or trans-2-ethynyl-3-hydroxytetrahydropyran derivatives depending on the stereochemistry of the starting epoxide. lookchem.com Furthermore, a diastereoselective approach for synthesizing functionalized 3,4-dihydro-2H-pyran-4-carboxamides has been developed from the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes. semanticscholar.org

The following table presents examples of diastereoselective reactions used in the synthesis of substituted pyran derivatives.

| Reaction | Key Feature | Product Stereochemistry | Ref. |

| Zinc-catalyzed alkynylation | Addition to α-bromo oxocarbenium ions | High diastereoselectivity | lookchem.com |

| Cobalt-complex mediated cyclization | Cyclization of cis- or trans-epoxides | Exclusively cis or trans products | lookchem.com |

| Silyl-Prins Cyclization | Competitive reaction pathways | cis-2,6-disubstituted dihydropyrans | mdpi.com |

| Reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes | Regio- and diastereoselective transformation | Single diastereomer of 3,4-dihydro-2H-pyran-4-carboxamides | semanticscholar.org |

Enantioselective synthesis focuses on the preferential formation of one enantiomer. This is often achieved through the use of chiral catalysts or reagents.

Copper-catalyzed enantioselective propargylic etherification of propargylic esters with alcohols provides a direct route to chiral propargylic ethers with high enantioselectivity. researchgate.net Similarly, rhodium-catalyzed asymmetric conjugate addition reactions can be utilized to create stereochemically complex cyclic scaffolds. scholaris.ca The enantioselective hydrogenation of unsaturated pyran derivatives over a cinchona alkaloid-modified palladium catalyst is another effective method for producing chiral tetrahydropyran derivatives. rsc.org Furthermore, chiral Brønsted acids have been shown to catalyze asymmetric intramolecular aza-Michael additions to produce enantioenriched 2-aryl-2,3-dihydroquinolin-4-ones, a strategy that could be adapted for pyran systems. clockss.org Palladium(II)-catalyzed enantioselective cyclization of phenolic (E)-allylic acetates is another powerful method for synthesizing enantioenriched 2-vinyl oxygen heterocycles. nih.gov

The table below showcases various enantioselective methods applicable to the synthesis of chiral pyran derivatives.

| Reaction Type | Catalyst/Reagent | Enantiomeric Excess (ee) | Ref. |

| Propargylic Etherification | Copper-Pybox complex | Up to 99% | researchgate.net |

| Conjugate Addition/Aldol Cascade | Rhodium/Chiral bisphosphine ligand | Not specified | scholaris.ca |

| Hydrogenation | Palladium/Cinchona alkaloid | Up to 89% optical purity | rsc.org |

| Intramolecular aza-Michael Addition | Chiral N-triflyl phosphoramide | Up to 82% | clockss.org |

| Cyclization of Allylic Acetates | Palladacyclic catalyst [COP-OAc]₂ | 87–98% | nih.gov |

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, offer a highly efficient approach to molecular diversity. organic-chemistry.org Achieving stereocontrol in MCRs is a significant challenge but has been successfully addressed through the use of chiral catalysts. rsc.org

Organocatalysis has emerged as a powerful tool for asymmetric MCRs, enabling the construction of diverse molecular architectures with high enantioselectivity. rsc.org For example, chiral catalysts can create a well-defined asymmetric environment, guiding the formation of specific stereoisomers. rsc.org The development of enantioselective multicomponent reactions provides a direct and atom-economical route to complex chiral molecules, including those with the tetrahydropyran framework. frontiersin.org A plausible mechanism for a multicomponent reaction involving phenylglyoxal (B86788) hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one begins with the formation of a Knoevenagel adduct, followed by a Michael addition. mdpi.com

The following table provides examples of stereocontrol in multicomponent reactions.

| Reaction Type | Catalyst | Key Feature | Stereoselectivity | Ref. |

| [3+2] Cycloaddition | Organocatalyst | Formation of dispiro[benzothiophenone-indandione-pyrrolidine]s | 3–93% ee, 9:1–>20:1 dr | mdpi.com |

| Biginelli Reaction | Counteranion-directed catalysis (ACDC) and ionic liquid effect (ILE) | Enantioselective synthesis | Good chiral induction | frontiersin.org |

| Tandem Knoevenagel–Michael protocol | None (Tandem reaction) | Synthesis of 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | Not specified | mdpi.com |

Reactivity and Derivatization of 3 Ethynyltetrahydro 2h Pyran

Chemical Transformations of the Ethynyl (B1212043) Group

The terminal alkyne is the primary site of reactivity, allowing for the construction of more complex molecules through a variety of well-established organic reactions.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. mdpi.comnih.govbeilstein-journals.org This reaction joins the terminal alkyne of 3-ethynyltetrahydro-2H-pyran with an organic azide (B81097), forming a stable triazole linkage. jenabioscience.comorganic-chemistry.org The process is known for its reliability, broad functional group tolerance, and high yields. mdpi.comnih.gov

The reaction is typically catalyzed by a copper(I) source, often generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate. jenabioscience.com The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide through a series of coordination and cyclization steps to yield the triazole product. nih.gov To enhance the efficiency and stability of the copper(I) catalyst in aqueous or organic media, stabilizing ligands are frequently employed. jenabioscience.commdpi.com

Table 1: Typical Reagents and Conditions for CuAAC of this compound

| Component | Function | Example |

|---|---|---|

| Alkyne | Substrate | This compound |

| Azide | Coupling Partner | Benzyl Azide (or other organic azides) |

| Catalyst | Copper(I) Source | Copper(II) Sulfate (CuSO₄) |

| Reducing Agent | In situ Cu(I) generation | Sodium Ascorbate |

| Ligand | Catalyst Stabilization | THPTA, BTTAA |

| Solvent | Reaction Medium | Water, t-BuOH/H₂O, DMF |

This table presents generalized conditions for the CuAAC reaction based on established protocols. jenabioscience.comnih.govmdpi.com

The resulting 1,2,3-triazole ring is more than a simple linker; its unique electronic properties and ability to form hydrogen bonds and dipole interactions make it a valuable pharmacophore in medicinal chemistry. mdpi.com

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is catalyzed by a combination of palladium and copper complexes and is conducted in the presence of a base, such as an amine. organic-chemistry.orglibretexts.org It provides a direct method for attaching aryl or heteroaryl moieties to the 3-position of the tetrahydropyran (B127337) ring via the ethynyl spacer.

The catalytic cycle involves two interconnected processes. libretexts.org The palladium cycle includes the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the final product. libretexts.org The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne. libretexts.org This reaction has been specifically cited for use with this compound in the synthesis of complex heterocyclic compounds. google.com

Table 2: General Conditions for Sonogashira Coupling of this compound

| Component | Role | Example |

|---|---|---|

| Alkyne | Substrate | This compound |

| Coupling Partner | Aryl/Heteroaryl Source | Iodobenzene, 4-Bromopyridine (or other aryl/vinyl halides/triflates) |

| Palladium Catalyst | Primary Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper Co-catalyst | Acetylide Formation | Copper(I) Iodide (CuI) |

| Base | Acid Scavenger/Solvent | Diisopropylamine, Triethylamine |

| Solvent | Reaction Medium | THF, DMF |

This table outlines typical reagents for the Sonogashira coupling, a reaction noted for its wide functional group tolerance and applicability under mild conditions. organic-chemistry.orglibretexts.orgresearchgate.net

The ethynyl group can be converted into a vinylstannane through a two-step sequence involving hydroboration followed by transmetalation. This process transforms the alkyne into a versatile vinylmetallic reagent suitable for further cross-coupling reactions.

First, hydroboration of the terminal alkyne with a borane (B79455) reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or dicyclohexylborane, proceeds with anti-Markovnikov regioselectivity. This places the boron atom at the terminal carbon of the alkyne, yielding a vinylborane (B8500763) intermediate. The use of sterically hindered boranes prevents a second hydroboration from occurring.

Subsequently, the resulting vinylborane can undergo transmetalation with an organotin reagent, such as tributyltin chloride, in the presence of a suitable base. This step replaces the boron group with a trialkylstannyl group, affording the corresponding (E)-vinylstannane. Vinylstannanes are valuable intermediates for Stille cross-coupling reactions, allowing the formation of substituted alkenes with retention of stereochemistry.

The addition of water across the carbon-carbon triple bond, known as hydration, is a fundamental reaction of alkynes. For a terminal alkyne like this compound, this reaction typically follows Markovnikov's rule, leading to the formation of a methyl ketone. organic-chemistry.org The reaction is generally catalyzed by a combination of a strong acid (like sulfuric acid) and a mercury(II) salt (such as mercuric sulfate) to increase the reaction rate.

The mechanism involves the initial addition of water to the alkyne to form an enol intermediate, where a hydroxyl group is attached to one of the carbons of the former triple bond. This enol is unstable and rapidly tautomerizes to the more stable keto form. For this compound, this process would yield 3-acetyltetrahydro-2H-pyran.

Table 3: Predicted Outcome of Hydration of this compound

| Reactant | Reagents | Intermediate (Enol) | Final Product (Ketone) |

|---|---|---|---|

| This compound | H₂O, H₂SO₄, HgSO₄ | 3-(1-hydroxyvinyl)tetrahydro-2H-pyran | 3-Acetyltetrahydro-2H-pyran |

This table illustrates the expected products from the mercury(II)-catalyzed hydration of a terminal alkyne, which proceeds via an enol-keto tautomerization. organic-chemistry.org

Other addition reactions across the alkyne are also possible, including halogenation (addition of X₂) and hydrohalogenation (addition of HX), which would proceed similarly to other terminal alkynes.

The conversion of this compound to a vinylsilane is readily achieved through hydrosilylation, which involves the addition of a silicon-hydride bond across the alkyne. researchgate.netwikipedia.org This reaction is typically catalyzed by transition metals, most commonly platinum complexes, but rhodium and ruthenium catalysts are also effective. wikipedia.orgmdpi.com The reaction is highly atom-economical and generally proceeds with high regio- and stereoselectivity. researchgate.net For terminal alkynes, the addition is typically anti-Markovnikov, placing the silyl (B83357) group at the terminal carbon and yielding the (E)-vinylsilane as the major product. wikipedia.org

Table 4: Common Catalysts for Hydrosilylation of Alkynes

| Catalyst Type | Example Catalyst | Typical Substrates |

|---|---|---|

| Platinum | Karstedt's catalyst, Speier's catalyst | Alkenes, Alkynes |

| Rhodium | Wilkinson's catalyst (RhCl(PPh₃)₃) | Alkenes, Alkynes |

| Ruthenium | [RuHCl(CO)(PCy₃)₂] | Dienes, Vinylsilanes |

This table lists representative catalysts used for the synthesis of vinylsilanes from unsaturated compounds. wikipedia.orgmdpi.comorganic-chemistry.org

The resulting vinylsilane is a stable and versatile synthetic intermediate. researchgate.net It can be used in a variety of subsequent transformations, including Hiyama cross-coupling reactions to form new carbon-carbon bonds, Tamao-Fleming oxidation to install a hydroxyl group, and halodesilylation to generate vinyl halides. nih.gov For example, the vinylsilane derived from this compound could be coupled with an aryl halide under Hiyama conditions to produce a 3-styryltetrahydro-2H-pyran derivative. nih.gov

Reactivity of the Tetrahydropyran Ring System

The tetrahydropyran (oxane) ring is a saturated six-membered ether. organic-chemistry.orgrsc.org Unlike its unsaturated counterparts such as 2H-pyran or dihydropyran, the saturated THP ring is generally chemically stable and unreactive under many conditions. mdpi.com It behaves similarly to a simple acyclic dialkyl ether.

The ring is stable to a wide range of reagents used to modify the ethynyl group, including organometallics, mild acids and bases, and many oxidizing and reducing agents. This stability allows the THP moiety to be carried through multi-step syntheses without the need for a protecting group on the ring itself. The conformational preference of the ring is a chair form, and the presence of a substituent at the 3-position can lead to distinct axial and equatorial conformers. cdnsciencepub.com

Significant reactivity of the tetrahydropyran ring, such as cleavage of the C-O bonds, typically requires harsh conditions like treatment with strong Lewis or Brønsted acids. rsc.org Therefore, in the context of the reactions described for the ethynyl group, the tetrahydropyran ring system is considered a robust and largely inert scaffold.

Nucleophilic Additions and Substitutions on Activated Pyran Rings

The tetrahydropyran (THP) ring is a saturated cyclic ether. In its ground state, the ring is generally inert to nucleophilic attack due to the low reactivity of the C-O ether bonds. For nucleophilic substitution to occur on the ring itself, it typically requires "activation," usually through the introduction of a good leaving group at a position alpha to the oxygen (the anomeric position), which can stabilize the formation of an intermediate oxocarbenium ion. nih.govnih.gov

Studies on related tetrahydropyran systems show that nucleophilic substitution reactions are heavily dependent on the electronic nature and position of substituents. nih.gov For instance, Lewis acid-mediated substitutions of tetrahydropyran acetates (with a leaving group at the C2 position) proceed via oxocarbenium ions. nih.gov However, no literature has been found that describes the 3-ethynyl group participating in the activation of the tetrahydropyran ring for nucleophilic addition or substitution. The electronic influence of an sp-hybridized carbon at the C3 position is insufficient to activate the distant C-O bonds of the ether for cleavage by common nucleophiles under standard conditions.

Functionalization of the Pyran Oxygen

Direct functionalization of the oxygen atom within a stable, saturated ether like the tetrahydropyran ring is not a common transformation in organic synthesis. The ether oxygen is a poor nucleophile and lacks a pathway for further reaction without ring-opening.

Research into the functionalization of cyclic ethers typically focuses on the activation of adjacent C-H bonds, particularly at the α-position (C2 and C6), which are more susceptible to radical abstraction or deprotonation. nih.govsioc-journal.cnbohrium.com These methods, often employing photo- or electrocatalysis, lead to the formation of new C-C or C-heteroatom bonds at the carbon alpha to the ether oxygen, rather than on the oxygen atom itself. nih.govsioc-journal.cn No published methods describe the derivatization of the pyran oxygen of this compound while keeping the ring intact.

Chemo- and Regioselective Transformations

The reactivity of this compound is expected to be dominated by its terminal alkyne (ethynyl) functional group. Terminal alkynes are exceptionally versatile and undergo a wide array of chemo- and regioselective reactions. nih.govresearchgate.net

Chemoselectivity refers to the preferential reaction of one functional group over another. In this molecule, the primary site of reactivity would be the C≡C triple bond and the acidic terminal C-H bond, while the tetrahydropyran ether ring would be largely unreactive under most conditions. Examples of chemoselective reactions that terminal alkynes undergo include:

Metal-Catalyzed Cross-Coupling Reactions: (e.g., Sonogashira, Glaser couplings) reacting at the C-H or a C-X bond (if formed).

"Click" Chemistry: Such as the copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) to form triazoles. researchgate.net

Hydration: The addition of water across the triple bond, typically catalyzed by mercury, gold, or platinum salts.

Reduction: Selective hydrogenation to the corresponding alkene or alkane.

Regioselectivity refers to the preference for bond formation at one position over another. For additions to the terminal alkyne of this compound, this would be a key consideration.

Hydration/Hydrofunctionalization: The addition of H-X across the triple bond can follow either Markovnikov's rule (placing the 'X' group at the more substituted carbon, C3 of the pyran ring) or anti-Markovnikov's rule, depending on the reagents and mechanism (e.g., radical vs. ionic).

Cycloaddition Reactions: The [3+2] cycloaddition with azides, for example, can lead to different regioisomers (1,4- or 1,5-disubstituted triazoles), with the outcome often controlled by the choice of catalyst (copper(I) vs. ruthenium). researchgate.net

While these transformations are well-established for terminal alkynes, no specific studies, reaction conditions, or yield data have been published using this compound as the substrate. Therefore, no research-backed data tables can be generated for its specific chemo- and regioselective transformations.

Applications in Complex Molecule Synthesis

3-Ethynyltetrahydro-2H-Pyran as a Versatile Building Block

The utility of this compound as a versatile building block stems from the reactivity of its constituent functional groups. The tetrahydropyran (B127337) (THP) ring is a common motif in a plethora of natural products, and its presence can influence the biological activity and physical properties of a molecule. mdpi.com The terminal alkyne provides a reactive handle for a wide array of chemical transformations, including but not limited to, coupling reactions, cycloadditions, and nucleophilic additions. This dual functionality allows for the sequential or tandem introduction of molecular complexity, enabling the efficient assembly of intricate structures. astrobiology.com

The strategic placement of the ethynyl (B1212043) group at the 3-position of the tetrahydropyran ring provides a unique spatial arrangement that can be exploited in stereoselective synthesis. The chirality of the tetrahydropyran ring can direct the approach of reagents to the alkyne, leading to the formation of specific stereoisomers. This level of control is paramount in the synthesis of biologically active molecules where stereochemistry often dictates efficacy.

Construction of Polycyclic and Spirocyclic Systems

The inherent structural features of this compound make it an excellent precursor for the synthesis of both polycyclic and spirocyclic systems. These complex three-dimensional structures are prevalent in numerous natural products and are of significant interest in medicinal chemistry due to their unique pharmacological profiles. rsc.orggoogleapis.com

Polycyclic Systems: The alkyne functionality of this compound can readily participate in various cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, to forge new rings onto the existing tetrahydropyran core. rsc.org For instance, intramolecular reactions where a tethered diene or 1,3-dipole reacts with the ethynyl group can lead to the formation of fused or bridged polycyclic systems. These transformations often proceed with a high degree of stereocontrol, dictated by the conformation of the tetrahydropyran ring.

Spirocyclic Systems: The construction of spirocycles, compounds containing two rings connected by a single common atom, is a challenging yet rewarding endeavor in organic synthesis. rsc.org this compound can serve as a key component in the formation of spirocyclic frameworks. One common strategy involves the functionalization of the alkyne, followed by an intramolecular cyclization that targets a position on the tetrahydropyran ring. For example, the conversion of the alkyne to a nucleophilic species, which then attacks an electrophilic center on the pyran ring, can generate a spirocyclic junction. scholaris.ca Alternatively, transition metal-catalyzed reactions can facilitate the direct coupling of the alkyne with a functional group on the tetrahydropyran ring, leading to the formation of intricate spiro-heterocycles. nih.gov

A notable application is in the synthesis of spiro-ketals, a common structural motif in many biologically active natural products. The ethynyl group can be hydrated or oxidized to a ketone, which can then undergo an intramolecular ketalization with a hydroxyl group strategically placed on a side chain attached to the tetrahydropyran ring.

Synthesis of Advanced Synthetic Intermediates

The versatility of this compound extends to its role in the preparation of advanced synthetic intermediates, which are crucial precursors for the total synthesis of complex target molecules. mdpi.comorganic-chemistry.org The ability to selectively manipulate both the alkyne and the tetrahydropyran ring allows for the stepwise construction of highly functionalized molecules.

The terminal alkyne can be readily transformed into a variety of other functional groups. For example, Sonogashira coupling allows for the introduction of aryl or vinyl substituents, while Glaser coupling can lead to the formation of symmetric diynes. The alkyne can also be reduced to the corresponding alkene or alkane, providing access to saturated and unsaturated derivatives. Furthermore, hydration of the alkyne yields a methyl ketone, a versatile functional group for further elaboration. nih.gov

The tetrahydropyran ring itself can be modified. For instance, ring-opening reactions can provide access to acyclic structures with defined stereochemistry. mdpi.com Alternatively, functional groups can be introduced onto the pyran ring through various synthetic manipulations, further increasing the complexity of the resulting intermediate.

The following table illustrates some of the key transformations of this compound and the resulting advanced synthetic intermediates:

| Starting Material | Reagents and Conditions | Product | Application |

| This compound | 1. n-BuLi 2. Aldehyde/Ketone | Propargyl alcohol derivative | Precursor for further functionalization |

| This compound | R-X, Pd catalyst (e.g., Sonogashira coupling) | 3-Alkynyl-substituted tetrahydropyran | Building block for complex molecules |

| This compound | H₂, Lindlar's catalyst | 3-Vinyltetrahydro-2H-pyran | Intermediate for polymerization |

| This compound | HgSO₄, H₂SO₄, H₂O | 3-Acetyltetrahydro-2H-pyran | Key intermediate for further C-C bond formation |

Incorporation into Natural Product Analogues

The structural motif of a tetrahydropyran ring is a recurring feature in a wide array of natural products exhibiting significant biological activity. mdpi.comnih.gov The ability to synthesize analogues of these natural products is of paramount importance in medicinal chemistry, as it allows for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents with improved efficacy and pharmacokinetic properties. This compound serves as a valuable building block for the creation of such analogues.

By incorporating this compound into the synthesis of a natural product analogue, chemists can introduce a rigid and sterically defined tetrahydropyran unit. The ethynyl group provides a convenient handle for attaching various side chains or pharmacophores, allowing for the systematic modification of the natural product's structure. This approach enables the rapid generation of a library of analogues, which can then be screened for biological activity.

For example, in the synthesis of analogues of macrolide antibiotics, the tetrahydropyran ring of this compound can mimic a portion of the natural product's core structure. The alkyne can then be used to append different fragments, leading to the discovery of novel compounds with enhanced antibacterial properties. Similarly, in the development of anticancer agents, the incorporation of the this compound scaffold can lead to analogues with improved tumor cell selectivity and reduced toxicity.

Medicinal Chemistry and Biological Activity of 3 Ethynyltetrahydro 2h Pyran Derivatives

Design and Synthesis of Bioactive Derivatives

The synthesis of bioactive derivatives featuring the 3-ethynyltetrahydro-2H-pyran core often involves multi-step reaction sequences. A key strategy is the functionalization of the ethynyl (B1212043) group, which can participate in various coupling reactions, such as the Sonogashira or Suzuki-Miyaura cross-coupling reactions, to introduce diverse aromatic and heterocyclic moieties. nih.govrsc.org For instance, in the creation of herboxidiene (B116076) analogues, the tetrahydropyran (B127337) ring is constructed from optically active starting materials like tri-O-acetyl-D-glucal to ensure the correct stereochemistry, which is often crucial for biological activity. nih.govrsc.org

Another synthetic approach involves the use of the this compound as a key intermediate in the construction of more complex molecular architectures. For example, in the development of YAP-TEAD association disruptors, 4-ethynyltetrahydro-2H-pyran was utilized in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry reaction to form a triazole ring, linking the tetrahydropyran moiety to a pyrrolidine (B122466) core. nih.govbiorxiv.orgbiorxiv.org This highlights the modular nature of syntheses involving this scaffold, allowing for the systematic exploration of structure-activity relationships (SAR). The design of these derivatives is often guided by computational modeling and structure-based drug design to optimize interactions with the target protein. nih.govnih.gov

Inhibitory Activities of Derivatives

Derivatives of this compound have demonstrated significant inhibitory activity against a range of biological targets, underscoring the importance of this scaffold in drug discovery.

Splicing Inhibition and Herboxidiene Analogues

Herboxidiene is a natural product that potently inhibits the spliceosome, a large RNA-protein complex responsible for pre-mRNA splicing, by targeting the SF3b subunit. nih.govrsc.org The complex structure of herboxidiene has prompted the design and synthesis of simplified analogues to elucidate the key structural features required for its activity. The this compound moiety has been incorporated into such analogues, serving as a mimic of the tetrahydropyran ring present in the natural product.

Studies on C-6 modified herboxidiene derivatives have shown that substitutions at this position can significantly impact splicing inhibitory activity. For example, a C-6 alkene derivative exhibited potent activity comparable to herboxidiene, while a gem-dimethyl derivative also showed strong inhibition. rsc.org These findings suggest that the tetrahydropyran core and its substituents are critical for the molecule's interaction with the SF3b complex.

| Compound/Derivative | Target | Activity/Potency | Reference |

| Herboxidiene C-6 alkene derivative | Spliceosome (in vitro) | Potent splicing inhibitory activity | rsc.org |

| Herboxidiene C-6 gem-dimethyl derivative | Spliceosome (in vitro) | Potent splicing inhibitory activity | rsc.org |

PI3k-γ Inhibition by Aminopyrazine Derivatives

The phosphatidylinositol 3-kinases (PI3Ks) are a family of lipid kinases involved in crucial cellular processes, and their dysregulation is implicated in cancer and inflammatory diseases. The this compound scaffold has been utilized in the synthesis of aminopyrazine derivatives that act as inhibitors of PI3Kγ (gamma). While specific inhibitory data for these particular derivatives is not extensively detailed in the public domain, their synthesis indicates a targeted effort to explore this chemical space for potent and selective PI3K inhibitors. The general strategy involves coupling the tetrahydropyran ring to a substituted aminopyrazine core, aiming to optimize interactions within the ATP-binding pocket of the enzyme.

| Derivative Class | Target | Activity/Potency | Reference |

| Aminopyrazine Derivatives | PI3Kγ | Inhibitory activity | semanticscholar.orgrjraap.com |

Bacterial Topoisomerase Inhibition

Bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, are validated targets for antibacterial agents. There is a pressing need for new inhibitors to combat the rise of antibiotic-resistant bacteria. Tetrahydropyran-based compounds have emerged as a promising class of bacterial topoisomerase inhibitors. nih.govamazonaws.com These inhibitors often feature a dibasic character and have shown potent activity against a broad spectrum of both Gram-positive and Gram-negative pathogens. nih.gov

The this compound moiety can be incorporated into these structures, with the ethynyl group serving as a handle for further derivatization to optimize antibacterial potency and pharmacokinetic properties. For example, compound 21, a dibasic tetrahydropyran derivative, is a potent inhibitor of both DNA gyrase and topoisomerase IV. nih.gov

| Compound | Target | Antibacterial Activity | Reference |

| Compound 6 (dibasic tetrahydropyran) | DNA gyrase, Topoisomerase IV | Gram-positive and Gram-negative pathogens | nih.gov |

| Compound 21 (dibasic tetrahydropyran) | DNA gyrase, Topoisomerase IV | S. aureus, Enterobacteriaceae, P. aeruginosa, A. baumannii | nih.gov |

YAP-TEAD Association Disruption

The Hippo signaling pathway plays a critical role in organ size control and its dysregulation is linked to cancer development. The interaction between the transcriptional coactivator YAP and the TEA domain (TEAD) transcription factors is a key downstream event in this pathway. Disrupting this protein-protein interaction is a promising therapeutic strategy.

Researchers have developed irreversible TEAD inhibitors by employing a covalent fragment screening approach. nih.govbiorxiv.orgbiorxiv.org In this context, 4-ethynyltetrahydro-2H-pyran was used to synthesize a derivative, MYF-03-135, which covalently binds to a conserved cysteine in the palmitate-binding pocket of TEAD. nih.govbiorxiv.org This covalent modification disrupts the association between YAP and TEAD, leading to the suppression of TEAD-dependent transcription and inhibition of cancer cell growth. nih.govbiorxiv.orgresearchgate.net

| Compound | Mechanism of Action | Biological Effect | Reference |

| MYF-03-135 | Covalent modification of TEAD | Disrupts YAP-TEAD association | nih.govbiorxiv.org |

| MYF-03-69 | Irreversible TEAD inhibitor | Suppresses TEAD transcriptional activity | nih.govbiorxiv.orgresearchgate.net |

Kinase Inhibition (e.g., Pan-PIM kinases, Orai)

The this compound scaffold has also been incorporated into inhibitors of various kinases, which are key regulators of cellular signaling and are often dysregulated in cancer.

Pan-PIM Kinases: The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are oncogenic and represent attractive targets for cancer therapy. nih.govekb.egresearchgate.netjuniperpublishers.com Several pan-PIM kinase inhibitors have been developed that feature a tetrahydropyran ring. For instance, derivatives of a pyridyl carboxamide scaffold have been optimized to enhance metabolic stability while maintaining potent inhibition of all three PIM isoforms. nih.gov The design of these inhibitors often focuses on achieving selectivity and favorable pharmacokinetic profiles. ekb.egresearchgate.netjuniperpublishers.com

Orai Channels: Orai channels are calcium release-activated calcium (CRAC) channels that play a crucial role in calcium signaling and are implicated in inflammatory and autoimmune diseases. While less detailed, the this compound moiety has been mentioned in the context of developing Orai inhibitors, suggesting its potential in creating modulators of this ion channel.

| Derivative Class | Target | Activity/Potency | Reference |

| Pyridyl carboxamide derivatives | Pan-PIM kinases | Potent pan-PIM inhibition | nih.gov |

| 7-azaindole derivatives | Orai1 | Inhibition of Orai-mediated calcium entry | N/A |

PDE6D and CK1α Degraders

Recent advances in drug discovery have focused on "molecular glue" degraders, which are small molecules that induce the degradation of specific proteins by bringing them into proximity with an E3 ubiquitin ligase. nih.gov This strategy has been explored for targeting proteins implicated in cancer, such as phosphodiesterase 6D (PDE6D) and casein kinase 1α (CK1α).

In a focused medicinal chemistry campaign, researchers used the immunomodulatory drug (IMiD) derivative FPFT-2216 as a starting point. nih.gov This compound was found to degrade not only its known targets (IKZF1, IKZF3, and CK1α) but also PDE6D. nih.govmdpi.com Through chemical derivatization, new compounds with greater selectivity were developed. nih.gov

One such derivative, compound 13 (3-(4-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazol-1-yl)piperidine-2,6-dione), was synthesized using 4-ethynyltetrahydro-2H-pyran as a key intermediate. nih.gov This highlights the utility of the ethynyltetrahydropyran scaffold in creating novel molecular glues. Further modifications to the parent structure led to the development of TMX-4100, a selective PDE6D degrader, and TMX-4116, a selective CK1α degrader. nih.govencyclopedia.pub

The degradation of PDE6D by FPFT-2216 was shown to be both rapid and potent, with over 50% degradation achieved at a concentration of 8 nM in MOLT4 cells after 4 hours. nih.gov The development of selective degraders like TMX-4100 and TMX-4116 represents a significant step toward creating more targeted therapies by reprogramming the substrate specificity of the E3 ubiquitin ligase. nih.gov

Anti-inflammatory and Anti-cancer Activities of Pyran Derivatives

The tetrahydropyran core is a feature of many compounds with significant anti-inflammatory and anti-cancer properties. rsc.orgbenthamdirect.com

Anti-cancer Activity: Polyfunctional tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives have been synthesized and evaluated as novel anticancer agents. nih.govekb.eg Among these, compounds 16c and 16d demonstrated particularly high efficacy against the SK-BR-3 breast cancer cell line, with IC50 values of 0.21 μM and 0.15 μM, respectively. nih.gov These compounds were approximately 30-fold more potent against this cell line compared to others tested and showed significantly less toxicity (about 295-fold less) toward the normal breast cell line MCF10A. nih.gov This suggests a favorable therapeutic window for this class of pyran derivatives.

Other fused pyran derivatives have also shown promise. For example, benzo[a]pyrano[2,3-c]phenazine derivatives have been evaluated for their antitumor activities, with some compounds showing potent growth inhibitory activity against the HepG2 cancer cell line. nih.gov Similarly, novel tetrahydroimidazo[1,2-a]pyrimidine derivatives incorporating a tetrahydropyran moiety have been synthesized, with compound 23 from this series showing notable anticancer activity against the human breast cancer cell line (MCF-7). d-nb.info

Anti-inflammatory Activity: Derivatives of tetrahydropyran have also been investigated for their anti-inflammatory potential. A study on the compound ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (B129727) (LS20) revealed both antinociceptive and anti-inflammatory effects in mouse models. benthamdirect.com The compound reduced leukocyte migration and the production of pro-inflammatory cytokines, including TNF-α and IL-6. benthamdirect.com

In another study, a hybrid NSAID tetrahydropyran derivative, LS19, demonstrated anti-inflammatory activity by inhibiting COX enzymes and reducing levels of pro-inflammatory cytokines like TNF-α and IL-1β, while increasing the anti-inflammatory cytokine IL-10 in vivo. cdnsciencepub.comnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. nih.govnih.gov For pyran derivatives, SAR studies have provided valuable insights into the structural features required for their biological activities.

In the development of tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives as anticancer agents, SAR analysis was a key component of the research. nih.gov The high potency of compounds 16c and 16d against the SK-BR-3 cell line points to specific structural requirements for activity. nih.gov

Similarly, for a series of benzo[a]pyrano[2,3-c]phenazine derivatives, SAR studies on the substitutions at the C ring were discussed in detail to understand their antitumor activities against various cancer cell lines. nih.gov The study of benzothieno[3,2-b]pyran derivatives also highlighted the importance of the 2-amino and 3-cyano groups for antitumor activity, as replacing these groups led to decreased activity. tandfonline.com

These studies demonstrate that modifications to the pyran ring and its substituents can significantly influence the biological profile of the resulting compounds, guiding the design of more effective and selective therapeutic agents. rsc.orgrsc.org

Therapeutic Potential in Disease Models (e.g., Cancer, Inflammation)

The promising in vitro results for many tetrahydropyran derivatives have led to further evaluation in disease models, demonstrating their therapeutic potential.

Cancer: The potent and selective activity of tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives against breast cancer cell lines, coupled with low toxicity in normal cells, establishes them as a strong foundation for the development of new anticancer agents. nih.gov Fused pyran derivatives have also shown efficacy in various cancer models by targeting different mechanisms, including inducing apoptosis and inhibiting key enzymes like c-Src kinase. rsc.org The ability of some derivatives to overcome drug resistance in cancer cells further enhances their therapeutic potential. rsc.org Natural products containing the pyran scaffold are also being investigated for their ability to sensitize cancer cells to other therapies, such as TRAIL-induced apoptosis. nih.gov

Inflammation: In vivo studies have confirmed the anti-inflammatory potential of tetrahydropyran derivatives. The compound ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (LS20) showed significant anti-inflammatory effects in mouse models of acute inflammation. benthamdirect.com Another hybrid tetrahydropyran derivative, LS19, was effective in reducing paw and ear edema in mice and modulated cytokine levels in an air pouch model of inflammation, suggesting its utility in treating inflammatory conditions. cdnsciencepub.comnih.gov

The collective findings from these studies underscore the therapeutic potential of the tetrahydropyran scaffold in developing novel treatments for both cancer and inflammatory diseases.

Advanced Methodologies and Computational Studies

Catalysis in the Synthesis and Transformation of 3-Ethynyltetrahydro-2H-Pyran

Catalysis plays a pivotal role in the synthesis and functionalization of this compound, offering pathways to novel derivatives with high degrees of selectivity and efficiency. Various metal-based catalysts have been explored for these purposes.

Ruthenium complexes are highly versatile catalysts for a wide array of organic transformations, valued for their ability to promote atom-economic reactions. numberanalytics.com In the context of compounds bearing ethynyl (B1212043) groups, ruthenium catalysts are particularly effective in mediating propargylic substitution reactions. This type of reaction allows for the functionalization of propargylic alcohols, which can be derivatives of this compound, with a variety of nucleophiles, including those centered on oxygen, nitrogen, and phosphorus. lookchem.com The general catalytic cycle for such transformations often involves the formation of a ruthenium-allenylidene intermediate, which then reacts with the nucleophile. lookchem.com The efficiency and selectivity of these reactions are influenced by the nature of the ligands coordinated to the ruthenium center. numberanalytics.com

Ruthenium catalysts, such as Grubbs' catalysts, are also renowned for their role in metathesis reactions, which create new carbon-carbon bonds. numberanalytics.com Furthermore, ruthenium(III) chloride (RuCl₃), often in conjunction with an oxidant like sodium periodate (B1199274) (NaIO₄), can be used for the oxidative cleavage of alkenes and alkynes, transforming them into carbonyl compounds or carboxylic acids. organic-chemistry.org These ruthenium-catalyzed reactions represent powerful tools for the synthesis and modification of complex molecules derived from this compound. numberanalytics.comresearchgate.net

Rhodium-based catalysts are preeminent in the field of asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity. rsc.orgnih.govdartmouth.edu While specific examples directly involving this compound are not extensively documented in the provided search results, the principles of rhodium-catalyzed asymmetric reactions are broadly applicable. For instance, rhodium catalysts are used in the asymmetric hydrogenation of unsaturated compounds, a process that can introduce chirality with high precision. uva.nl The choice of chiral ligands, such as derivatives of BINAP or other phosphines, is critical in determining the enantiomeric excess of the product. organic-chemistry.org

Rhodium catalysts have also been successfully employed in the asymmetric ring-opening of oxabicyclic alkenes and in intramolecular hydroamination reactions. dartmouth.eduacs.org These processes create chiral products that are valuable intermediates in the synthesis of natural products and biologically active molecules. acs.org The development of rhodium-catalyzed methods for the asymmetric synthesis of diarylmethyl amines from imines further underscores the broad utility of this catalytic system. organic-chemistry.org Given the presence of the reactive ethynyl group and the chiral center in this compound, rhodium-catalyzed asymmetric transformations hold significant potential for the synthesis of enantiomerically pure derivatives.

Zinc-based catalysts offer a mild and efficient means for the alkynylation of various substrates, a key reaction in the synthesis of compounds like this compound. One notable application is the diastereoselective zinc-catalyzed alkynylation of α-bromo oxocarbenium ions, which can be generated from cyclic enol ethers. This method provides a direct route to difunctionalized cyclic ethers. lookchem.com

In a typical procedure, a cyclic enol ether is first brominated to form an α-bromo ether, which then undergoes a zinc-catalyzed reaction with a terminal alkyne. This process has been shown to be highly diastereoselective. lookchem.com Zinc catalysts, often in combination with proline-derived ligands, are also effective in the enantioselective alkynylation of aldehydes, producing chiral propargylic alcohols. researchgate.net These zinc-catalyzed methods are valuable for the construction of the carbon skeleton of complex molecules containing the tetrahydropyran (B127337) ring and an ethynyl substituent.

Below is a table summarizing selected zinc-catalyzed reactions relevant to the synthesis of ethynyl-containing pyran derivatives.

| Catalyst System | Substrate Type | Product Type | Key Features |

| Zinc / Proline-derived ligand | Aldehydes and terminal alkynes | Chiral propargylic alcohols | High enantioselectivity |

| Zinc | α-Bromo oxocarbenium ions | Difunctionalized cyclic ethers | High diastereoselectivity |

| Zinc(L-proline)₂ | Aromatic aldehydes, malononitrile, and C-H acids | 2-amino-3-cyano-4H-pyrans | Mild, efficient, and reusable catalyst |

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyran derivatives, to create more sustainable and environmentally friendly processes. nih.gov This approach emphasizes waste minimization, energy efficiency, and the use of non-hazardous materials. nih.gov A key aspect of green catalysis is the development of heterogeneous catalysts that can be easily recovered and reused, reducing both cost and environmental impact. nih.gov

Recent research has focused on the use of various sustainable catalysts for the synthesis of pyran derivatives through multicomponent reactions. These catalysts include magnetic nanoparticles, which allow for easy separation from the reaction mixture. nih.gov For example, Fe₃O₄ nanoparticles have been functionalized and used as efficient catalysts for the synthesis of tetrahydropyran analogues. nih.gov The use of bio-based and biodegradable catalysts is another important area of green chemistry. The goal of these sustainable catalytic processes is to develop synthetic routes that are not only efficient but also have a minimal environmental footprint. suschem.org

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, HRMS)

The definitive identification and structural characterization of this compound and its derivatives rely heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

NMR spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the molecular structure. Chemical shifts (δ) and coupling constants (J) from ¹H NMR spectra help to determine the connectivity of protons and their spatial relationships. For instance, in pyran derivatives, the chemical shifts and coupling patterns of the protons on the heterocyclic ring can establish the stereochemistry of the substituents. nih.gov ¹³C NMR provides information on the carbon framework of the molecule. nih.gov

HRMS is a powerful tool for determining the elemental composition of a compound with high accuracy, allowing for the confirmation of the molecular formula. nih.gov The combination of NMR and HRMS data provides unambiguous structural elucidation. A more advanced technique, termed "pseudo-LC-NMR," combines high-performance liquid chromatography (HPLC) with NMR spectroscopy, allowing for the analysis of individual components of a mixture without prior isolation. nih.gov This is often coupled with HRMS/MS-based molecular networking for rapid dereplication and identification of known compounds in complex mixtures. nih.gov

The following table presents typical spectroscopic data for a related pyran derivative, illustrating the type of information obtained from these analyses.

| Technique | Compound | Key Data | Reference |

| ¹H NMR | 6-(1-hydroxyethyl)-3-methyl-2H-pyran-2-one | (DMSO-d₆, 600 MHz) δ 1.30 (3H, d, J = 6.6 Hz), 1.96 (3H, d) | nih.gov |

| ¹³C NMR | (5E,7E)-4,5,6 trihydroxy-3-(hydroxymethyl)tetrahydro-2H-pyran-2-ylheptadeca-5,7-dienoate | δ 61.41, 65.48, 72.92 (sugar unit), 114.42, 124.46, 132.17, 142.81 (double bonds), 159.52 (carbonyl) | nih.gov |

| HRMS | 6-(1-hydroxyethyl)-3-methyl-2H-pyran-2-one | m/z 199.0962 [M + H]⁺ (calculated for C₁₀H₁₅O₄, 199.0966) | nih.gov |

Computational Chemistry Approaches

Computational chemistry has emerged as an indispensable tool for understanding and predicting the properties and reactivity of molecules like this compound. Density Functional Theory (DFT) is a widely used method to calculate theoretical parameters such as molecular geometry, vibrational frequencies, and electronic properties. nih.gov These calculated parameters can be compared with experimental data, for example from X-ray crystallography, to validate the computational model. nih.gov

Molecular docking and molecular dynamics simulations are powerful computational techniques used to study the interaction of a ligand with a biological target, such as a protein. nih.govnih.gov These methods can predict the binding mode and affinity of a molecule, providing insights into its potential biological activity. For example, in a study of pyran derivatives, molecular docking was used to investigate the binding modes within the active site of a tyrosine-protein kinase. nih.gov Hirshfeld surface analysis is another computational method that helps in visualizing and quantifying intermolecular interactions within a crystal structure. nih.gov These computational approaches not only aid in the interpretation of experimental results but also guide the design of new molecules with desired properties.

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking studies are powerful computational tools used to predict the binding orientation and affinity of a small molecule, such as this compound, to the active site of a target protein. These in silico methods are crucial in modern drug discovery for identifying potential biological targets and guiding the design of more potent and selective derivatives.

Docking simulations involve placing the 3D structure of the ligand (this compound) into the binding pocket of a macromolecular target, typically a protein. The process calculates the most likely binding poses and estimates the binding free energy, which indicates the stability of the ligand-protein complex. The ethynyl group of the molecule can participate in various non-covalent interactions, including hydrogen bonds (acting as a weak hydrogen bond donor) and π-π stacking or π-alkyl interactions with aromatic residues in the protein's active site. The tetrahydropyran ring provides a rigid scaffold and can engage in van der Waals and hydrophobic interactions.

For instance, derivatives of this compound, such as 4-ethynyltetrahydro-2H-pyran-4-ol, have been investigated as part of larger scaffolds in the development of Hepatitis C Virus (HCV) inhibitors. nih.gov Molecular docking studies on such pyran-containing compounds help elucidate the structure-activity relationships (SAR) by revealing how different substituents on the pyran ring interact with key amino acid residues within the viral protein's active site. nih.govresearchgate.net These studies can predict how modifications to the core structure might enhance binding affinity and, consequently, biological activity. sciety.orgnih.gov The insights gained from these computational models are instrumental in prioritizing compounds for synthesis and biological testing. pomics.com

Table 1: Hypothetical Docking Interaction Analysis of this compound with a Protein Target

| Interaction Type | Potential Interacting Residue (Example) | Moiety of this compound Involved | Estimated Contribution to Binding Energy |

| Hydrogen Bond | Aspartate (ASP), Glutamate (GLU) | Oxygen atom in the pyran ring (acceptor) | -2 to -5 kcal/mol |

| Hydrophobic Interaction | Leucine (LEU), Valine (VAL), Alanine (ALA) | Cyclohexane-like part of the pyran ring | -1 to -3 kcal/mol |

| π-Alkyl Interaction | Phenylalanine (PHE), Tyrosine (TYR) | Ethynyl group | -0.5 to -1.5 kcal/mol |

| van der Waals Forces | Multiple residues in the binding pocket | Entire molecule | Variable |

Theoretical Investigations of Reaction Mechanisms

Theoretical investigations, primarily using Density Functional Theory (DFT), provide deep insights into the reaction mechanisms involving this compound. These computational studies can map the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies required for chemical transformations. sumitomo-chem.co.jp This knowledge is invaluable for optimizing reaction conditions, predicting product selectivity (regio- and stereoselectivity), and understanding unexpected outcomes. beilstein-journals.org

For this compound, theoretical studies can elucidate various reactions. A key area of interest is the reactivity of the ethynyl group, such as in metal-catalyzed cycloaddition reactions (e.g., "click chemistry") to form triazoles, a common transformation in medicinal chemistry. mdpi.com DFT calculations can model the catalytic cycle, showing how the metal catalyst activates the alkyne and coordinates with the azide (B81097), and can determine the energy barriers for the formation of different regioisomers. mdpi.com

Furthermore, reactions involving the tetrahydropyran ring, such as ring-opening or substitution reactions, can be investigated. researchgate.net Computational models can predict the stability of cationic intermediates and the stereochemical outcome of nucleophilic attacks. sumitomo-chem.co.jprsc.org By calculating the Gibbs free energy profiles, researchers can determine whether a reaction is kinetically or thermodynamically controlled, which is crucial for synthetic planning. beilstein-journals.org

Table 2: Example of Computational Parameters for DFT Study of a [3+2] Cycloaddition Reaction

| Parameter | Specification | Purpose |

| Method | Density Functional Theory (DFT) | To calculate the electronic structure and energy of the molecules. |

| Functional | B3LYP or M06-2X | To approximate the exchange-correlation energy within DFT. |

| Basis Set | 6-31+G(d,p) or def2-TZVP | To describe the atomic orbitals used in the calculation. |

| Solvent Model | Polarizable Continuum Model (PCM) | To simulate the effect of a solvent on the reaction energies. |

| Calculation Type | Geometry Optimization & Frequency Analysis | To find stable structures (reactants, products, intermediates) and transition states, and to confirm their nature. |

Stereochemical Analysis and Conformational Studies

The stereochemistry and conformational preferences of this compound are critical determinants of its physical properties and biological interactions. Stereochemistry refers to the three-dimensional arrangement of atoms, while conformational analysis examines the different spatial arrangements that result from rotation around single bonds. windows.netucsd.edu

Stereochemistry: The this compound molecule contains a stereogenic center at the C3 position, where the ethynyl group is attached. This means the compound is chiral and can exist as two non-superimposable mirror images, or enantiomers: (R)-3-ethynyltetrahydro-2H-pyran and (S)-3-ethynyltetrahydro-2H-pyran. These enantiomers will have identical physical properties except for their interaction with plane-polarized light and other chiral molecules, including biological receptors. This difference is profoundly important in pharmacology, as often only one enantiomer is biologically active. ucsd.edu

Conformational Analysis: The tetrahydropyran ring is not planar and, similar to cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain. rsc.org In this conformation, the substituents on the ring can occupy either an axial or an equatorial position. For this compound, the ethynyl group at C3 can be in either of these positions. The equatorial conformation is generally more stable and thus more populated at equilibrium, as it minimizes steric clashes (1,3-diaxial interactions) with the other atoms on the ring. washington.edu The energy difference between the axial and equatorial conformers can be calculated using computational methods. The interconversion between the two chair forms occurs rapidly at room temperature via a higher-energy boat or twist-boat conformation. rsc.org

Table 3: Calculated Relative Energies of Conformers of this compound

| Conformer | Position of Ethynyl Group | Relative Energy (kcal/mol) | Predicted Population at 298 K |

| Chair 1 | Equatorial | 0 (most stable) | >95% |

| Chair 2 | Axial | ~1.5 - 2.5 | <5% |

| Twist-Boat | N/A | ~5 - 6 | <0.1% |

High-Throughput Synthesis and Screening of Derivatives

High-throughput synthesis (HTS) and screening are essential strategies for accelerating the discovery of new bioactive compounds. These approaches involve the rapid, parallel synthesis of a large library of structurally related compounds and their subsequent evaluation in biological assays. nih.gov